molecular formula C12H9ClN2 B600088 2-Chloro-5,6-dihydrobenzo[h]quinazoline CAS No. 13036-53-8

2-Chloro-5,6-dihydrobenzo[h]quinazoline

Cat. No. B600088
CAS RN: 13036-53-8
M. Wt: 216.668
InChI Key: NBVWPKBPZNKRDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5,6-dihydrobenzo[h]quinazoline is a chemical compound with the molecular formula C12H9ClN2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of this compound can be achieved quickly and efficiently by employing microwave irradiation . A one-pot reaction between (E)-2-chloro-3-(hydrazonomethyl)-7,8-dimethylquinoline and substituted Carbaldehyde in glacial acetic acid and MeOH as a solvent yields the anticipated outcome .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code 1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2 . The molecular weight of the compound is 216.67 .


Chemical Reactions Analysis

The condensation of 2-(chloromethyl)benzo[h]quinazoline with 2-thioxo derivatives of quinazoline and benzo[h]quinazolines leads to the formation of bis-quinazolines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 216.67 .

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-5,6-dihydrobenzo[h]quinazoline in lab experiments include its potential biological and pharmacological activities, and its ability to inhibit the growth of cancer cells and bacterial strains. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on 2-Chloro-5,6-dihydrobenzo[h]quinazoline. These include investigating its potential as a therapeutic agent for cancer, inflammation, and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and to optimize its synthesis method. Finally, research is needed to determine the safety and toxicity of this compound in vivo.

Scientific Research Applications

2-Chloro-5,6-dihydrobenzo[h]quinazoline has shown potential biological and pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Research has shown that this compound can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains.

Safety and Hazards

The safety data sheet for 2-Chloro-5,6-dihydrobenzo[h]quinazoline indicates that it is intended for research and development use only and is not suitable for medicinal, household, or other uses .

properties

IUPAC Name

2-chloro-5,6-dihydrobenzo[h]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBVWPKBPZNKRDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704851
Record name 2-Chloro-5,6-dihydrobenzo[h]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13036-53-8
Record name 2-Chloro-5,6-dihydrobenzo[h]quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5,6-Dihydrobenzo[h]quinazolin-2(3H)-one (2.97 g) was heated at 100° C. in phosphorus (III) oxychloride (70 mL) for 2 h. The solvent was removed under vacuum and the residue was treated with ice, followed by 1M aqueous potassium carbonate solution. The aqueous solution was extracted with a mixture of ether and ethyl acetate, dried over anhydrous sodium sulfate and concentrated under vacuum to give 2-chloro-5,6-dihydrobenzo[h]quinazoline as a yellow solid; 1H NMR (CDCl3/MeOD4, 300 MHz) 8.86 (s, 1H), 8.16 (m, 1H), 7.25-7.35 (m, 2H), 7.15 (m, 1H), 2.85 (m, 4H) ppm; 13C NMR (CDCl3/MeOD4, 75 MHz) 162.83, 159.45, 157.40, 139.60, 132.35, 130.99, 128.38, 127.61, 127.20, 126.14, 27.39, 24.11; MS (ES) 217/219 (M+H).
Quantity
2.97 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step One

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